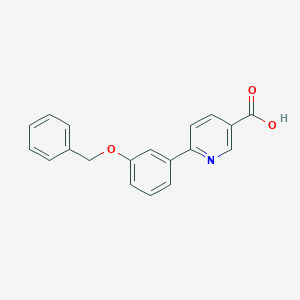
3-(3-Benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzyloxyphenyl)picolinic acid (3-BPA) is an organic compound that belongs to the family of picolinic acids. It is a white crystalline solid with a melting point of around 100°C and a molecular weight of 246.3 g/mol. 3-BPA is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. In addition, 3-BPA has been studied for its potential therapeutic applications in the fields of medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
3-(3-Benzyloxyphenyl)picolinic acid, 95% has been studied extensively for its potential therapeutic applications in the fields of medicine, agriculture, and biotechnology. In medicine, 3-(3-Benzyloxyphenyl)picolinic acid, 95% has been investigated for its possible use as a novel anticoagulant agent, as well as for its potential anti-inflammatory and anti-tumor activities. In agriculture, 3-(3-Benzyloxyphenyl)picolinic acid, 95% has been studied for its potential use as a fungicide and a plant growth regulator. In biotechnology, 3-(3-Benzyloxyphenyl)picolinic acid, 95% has been studied for its potential use as an enzyme inhibitor and a chelating agent.
Mécanisme D'action
The exact mechanism of action of 3-(3-Benzyloxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound exerts its effects by acting as an inhibitor of various enzymes, such as cytochrome P450 enzymes, serine proteases, and phosphatases. In addition, 3-(3-Benzyloxyphenyl)picolinic acid, 95% has also been shown to interact with various receptors, such as the estrogen receptor, the androgen receptor, and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Benzyloxyphenyl)picolinic acid, 95% have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 3-(3-Benzyloxyphenyl)picolinic acid, 95% can inhibit the activity of various enzymes, such as cytochrome P450 enzymes, serine proteases, and phosphatases. In addition, 3-(3-Benzyloxyphenyl)picolinic acid, 95% has been shown to interact with various receptors, such as the estrogen receptor, the androgen receptor, and the serotonin receptor. In vivo studies have revealed that 3-(3-Benzyloxyphenyl)picolinic acid, 95% can inhibit the growth of various cancer cell lines, as well as reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Benzyloxyphenyl)picolinic acid, 95% for laboratory experiments include its low cost, its high solubility in organic solvents, and its stability under a wide range of conditions. The main limitation of 3-(3-Benzyloxyphenyl)picolinic acid, 95% is its toxicity, which can be a concern when using it in laboratory experiments. Therefore, it is important to use the compound in a safe and controlled manner.
Orientations Futures
The potential therapeutic applications of 3-(3-Benzyloxyphenyl)picolinic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 3-(3-Benzyloxyphenyl)picolinic acid, 95%, as well as the development of new analytical techniques to study its structure and properties. In addition, further research could explore the potential therapeutic applications of 3-(3-Benzyloxyphenyl)picolinic acid, 95%, such as its use as an anticoagulant, an anti-inflammatory, and an anti-tumor agent. Furthermore, future research could also focus on the development of new formulations of 3-(3-Benzyloxyphenyl)picolinic acid, 95% that can be used for a variety of applications.
Méthodes De Synthèse
3-(3-Benzyloxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Stille reaction, the Knoevenagel condensation, and the Wittig reaction. The most commonly used method is the Vilsmeier-Haack reaction, which involves the reaction of an aryl halide with POCl3 in the presence of an amine or an amide. The reaction is typically carried out at temperatures of around 100°C. The product of the reaction is then purified by recrystallization or distillation.
Propriétés
IUPAC Name |
3-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-17(10-5-11-20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHMQKTABPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














